molecular formula C7H9N3 B1526232 3-Cyclopropylpyrazin-2-amine CAS No. 1190969-76-6

3-Cyclopropylpyrazin-2-amine

Cat. No. B1526232
M. Wt: 135.17 g/mol
InChI Key: OKCAYGQNKZGMOM-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrazin-2-amine is a chemical compound with the CAS Number: 1190969-76-6. It has a molecular weight of 135.17 and is a solid at room temperature . The compound is typically stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3-Cyclopropylpyrazin-2-amine is C7H9N3 . The compound has a monoisotopic mass of 135.079651 Da .


Chemical Reactions Analysis

Amines, such as 3-Cyclopropylpyrazin-2-amine, can undergo a variety of reactions. Primary amines can react with carbonyl compounds to form imines. Specifically, aldehydes become aldimines, and ketones become ketimines .


Physical And Chemical Properties Analysis

3-Cyclopropylpyrazin-2-amine is a solid at room temperature . It has a molecular weight of 135.17 . The compound is typically stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Properties

3-Cyclopropylpyrazin-2-amine has been utilized in the synthesis of new polyheterocyclic compounds. These compounds exhibit a range of biological activities and fluorescence properties. One key area of research involves the use of aminopyrazoles in preparing aromatic heterocycles, highlighting the significance of 3-cyclopropylpyrazin-2-amine in developing compounds with potential biological applications. The C-4 arylation reactions and amination reactions catalyzed by palladium have been particularly noted, expanding the scope of this compound in medicinal chemistry (Agrebi, Karoui, & Allouche, 2021).

Antimicrobial Activities

Another area of research focuses on the synthesis of new indole-containing derivatives using 2-arylhydrazononitriles, a category to which 3-cyclopropylpyrazin-2-amine is closely related. These derivatives have shown promising antimicrobial activities against various bacterial strains and yeast, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Catalytic Applications in Medicinal Chemistry

In medicinal chemistry, 3-cyclopropylpyrazin-2-amine is involved in the synthesis of ketopiperazines. These compounds have been evaluated for their activity as histamine H3 antagonists. The research has demonstrated the potential of cyclopropyl amines in developing compounds with high selectivity and low drug-drug interaction potential, indicating their relevance in designing new therapeutics (Procopiou et al., 2007).

Antibacterial Activity and Heterocyclic Synthesis

The synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones using 3-aminopyrazol-5-ones, closely related to 3-cyclopropylpyrazin-2-amine, has led to the discovery of compounds with notable antibacterial activities. This research underscores the importance of such amines in developing new antibacterial agents and expanding the chemical diversity of heterocyclic compounds (Frolova et al., 2011).

Safety And Hazards

The safety information for 3-Cyclopropylpyrazin-2-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-cyclopropylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCAYGQNKZGMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpyrazin-2-amine

CAS RN

1190969-76-6
Record name 3-cyclopropylpyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Du, DJ Gustin, X Chen, J Duquette, LR McGee… - Bioorganic & medicinal …, 2009 - Elsevier
… Cyclopropanation of 35 by Suzuki coupling and deprotection furnished 3-cyclopropylpyrazin-2-amine 36. Compound 36 was reacted with (R)-benzyl 4-bromo-3-oxobutan-2-…
Number of citations: 40 www.sciencedirect.com

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